molecular formula C15H27N3O4 B2615333 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- CAS No. 1022150-13-5

2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]-

Cat. No.: B2615333
CAS No.: 1022150-13-5
M. Wt: 313.39 g/mol
InChI Key: XQTIHILHJPULOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- is a synthetic organic compound with the molecular formula C15H27N3O4 and a molecular weight of 313.4 g/mol . This compound is characterized by the presence of a butenoic acid moiety linked to a piperazine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. The compound is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the Piperazine Ring: The protected amino group is then reacted with ethyl piperazine to form the piperazine ring.

    Introduction of the Butenoic Acid Moiety: The butenoic acid moiety is introduced through a coupling reaction with the piperazine derivative.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the butenoic acid moiety to butanoic acid.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The Boc-protected amino group allows for selective binding to target sites, while the piperazine ring provides a scaffold for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]-
  • 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]-1-piperazinyl]-
  • Butanoic acid, 3-hydroxy-, ethyl ester

Uniqueness

The uniqueness of 2-Butenoic acid, 4-[4-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-1-piperazinyl]- lies in its structural features, such as the Boc-protected amino group and the piperazine ring.

Properties

CAS No.

1022150-13-5

Molecular Formula

C15H27N3O4

Molecular Weight

313.39 g/mol

IUPAC Name

4-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]but-2-enoic acid

InChI

InChI=1S/C15H27N3O4/c1-15(2,3)22-14(21)16-6-8-18-11-9-17(10-12-18)7-4-5-13(19)20/h4-5H,6-12H2,1-3H3,(H,16,21)(H,19,20)

InChI Key

XQTIHILHJPULOA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCN1CCN(CC1)CC=CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCN(CC1)CC=CC(=O)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.